3-(3-Fluorophenoxy)-2-methylpropane-1-sulfonyl chloride
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Overview
Description
3-(3-Fluorophenoxy)-2-methylpropane-1-sulfonyl chloride is an organic compound with a complex structure that includes a fluorophenoxy group, a methylpropane backbone, and a sulfonyl chloride functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Fluorophenoxy)-2-methylpropane-1-sulfonyl chloride typically involves the reaction of 3-fluorophenol with 2-methylpropane-1-sulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions often include maintaining a low temperature to prevent side reactions and ensure high yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification steps such as recrystallization or distillation are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(3-Fluorophenoxy)-2-methylpropane-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate ester, or sulfonothioate derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfides under specific conditions.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Major Products Formed
Sulfonamides: Formed by the reaction with amines
Sulfonate Esters: Formed by the reaction with alcohols
Sulfonothioates: Formed by the reaction with thiols
Scientific Research Applications
3-(3-Fluorophenoxy)-2-methylpropane-1-sulfonyl chloride has several applications in scientific research:
Biology: Employed in the synthesis of biologically active compounds, including potential pharmaceuticals.
Medicine: Investigated for its role in the development of new drugs and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 3-(3-Fluorophenoxy)-2-methylpropane-1-sulfonyl chloride involves its reactivity as an electrophile due to the presence of the sulfonyl chloride group. This electrophilic nature allows it to react with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
4-(4-Chloro-3-trifluoromethylphenyl)-4-piperidinol: Similar in structure but with different substituents, leading to different reactivity and applications.
4-Fluorobenzylamine: Shares the fluorophenoxy group but differs in the rest of the structure, resulting in distinct chemical properties.
Uniqueness
3-(3-Fluorophenoxy)-2-methylpropane-1-sulfonyl chloride is unique due to its combination of a fluorophenoxy group and a sulfonyl chloride functional group. This combination imparts specific reactivity that is valuable in various synthetic and industrial applications.
Properties
Molecular Formula |
C10H12ClFO3S |
---|---|
Molecular Weight |
266.72 g/mol |
IUPAC Name |
3-(3-fluorophenoxy)-2-methylpropane-1-sulfonyl chloride |
InChI |
InChI=1S/C10H12ClFO3S/c1-8(7-16(11,13)14)6-15-10-4-2-3-9(12)5-10/h2-5,8H,6-7H2,1H3 |
InChI Key |
QHHJGLVZHFLLHE-UHFFFAOYSA-N |
Canonical SMILES |
CC(COC1=CC(=CC=C1)F)CS(=O)(=O)Cl |
Origin of Product |
United States |
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